N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxamide, also known as GSK-3β inhibitor VIII, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzodioxepine derivatives and has been found to possess potent inhibitory activity against glycogen synthase kinase-3β (GSK-3β), a key enzyme involved in various cellular processes.
Mecanismo De Acción
The mechanism of action of N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxamide involves the inhibition of this compoundβ. This compoundβ is a serine/threonine kinase that regulates various cellular processes by phosphorylating its target proteins. Inhibition of this compoundβ by this compound leads to the activation of several downstream signaling pathways such as the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound inhibits this compoundβ activity in a dose-dependent manner. In vivo studies have shown that this compound has potential therapeutic effects in various diseases such as Alzheimer's disease, diabetes, cancer, and bipolar disorder.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxamide in lab experiments include its potent inhibitory activity against this compoundβ, its potential therapeutic applications in various diseases, and its relatively simple synthesis method. However, there are also some limitations to using this compound in lab experiments. For example, its inhibitory activity against other kinases and enzymes may affect the specificity of the results. Additionally, its potential toxicity and side effects need to be carefully evaluated.
Direcciones Futuras
There are several future directions for the research on N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxamide. One potential direction is to further investigate its therapeutic applications in various diseases such as Alzheimer's disease, diabetes, cancer, and bipolar disorder. Another direction is to explore its potential as a tool compound for studying the role of this compoundβ in cellular processes. Additionally, the development of more specific and potent this compoundβ inhibitors based on the structure of this compound may lead to the discovery of novel therapeutic agents for various diseases.
Métodos De Síntesis
The synthesis of N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxamide has been described in several research articles. One of the commonly used methods involves the reaction of 3-(pyridin-3-ylmethyl)phenol with 3,4-methylenedioxybenzaldehyde in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride and ammonium acetate to yield the final compound. Other methods involve the use of different starting materials and reaction conditions.
Aplicaciones Científicas De Investigación
N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to possess inhibitory activity against this compoundβ, a key enzyme involved in several cellular processes such as glucose metabolism, cell cycle regulation, and apoptosis. Dysregulation of this compoundβ has been implicated in the pathogenesis of several diseases including Alzheimer's disease, diabetes, cancer, and bipolar disorder. Therefore, inhibition of this compoundβ by this compound has been proposed as a potential therapeutic strategy for these diseases.
Propiedades
IUPAC Name |
N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c19-16(18-11-12-4-2-7-17-10-12)13-5-1-6-14-15(13)21-9-3-8-20-14/h1-2,4-7,10H,3,8-9,11H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQCCUDDNRZBLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC(=C2OC1)C(=O)NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.